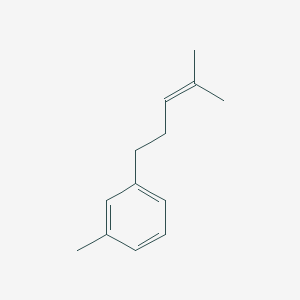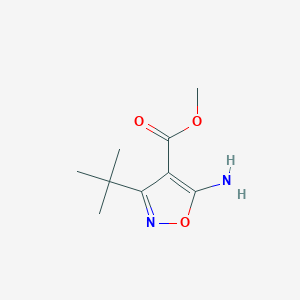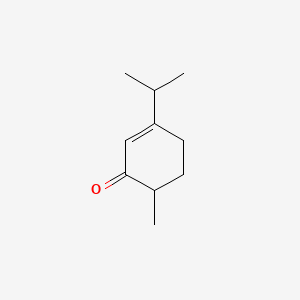
S-2-((2-Cyclopentylbutyl)amino)ethyl thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-2-((2-Cyclopentylbutyl)amino)ethyl thiosulfate is a chemical compound that belongs to the class of thiosulfates. Thiosulfates are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a thiosulfate group attached to an aminoethyl chain, which is further substituted with a cyclopentylbutyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((2-Cyclopentylbutyl)amino)ethyl thiosulfate typically involves the reaction of 2-cyclopentylbutylamine with ethylene chlorohydrin, followed by the introduction of the thiosulfate group. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The overall reaction can be summarized as follows:
Step 1: Reaction of 2-cyclopentylbutylamine with ethylene chlorohydrin in the presence of a base to form the intermediate 2-((2-cyclopentylbutyl)amino)ethanol.
Step 2: Conversion of the intermediate to this compound by reacting with thiosulfuric acid or a thiosulfate salt under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
S-2-((2-Cyclopentylbutyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfate or other sulfur-containing compounds.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The aminoethyl chain can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfate or sulfonate derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted aminoethyl thiosulfate derivatives.
Scientific Research Applications
S-2-((2-Cyclopentylbutyl)amino)ethyl thiosulfate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Investigated for its potential role in biological systems, particularly in sulfur metabolism and enzyme interactions.
Medicine: Explored for its potential therapeutic applications, including as an antioxidant or in the treatment of certain medical conditions.
Industry: Utilized in industrial processes such as metal extraction, where thiosulfates are used as leaching agents for precious metals.
Mechanism of Action
The mechanism of action of S-2-((2-Cyclopentylbutyl)amino)ethyl thiosulfate involves its interaction with various molecular targets and pathways. The thiosulfate group can act as a sulfur donor, participating in redox reactions and influencing sulfur metabolism. Additionally, the aminoethyl chain may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- S-2-(dimethylamino)ethyl thiosulfate
- S-2-(ethylamino)ethyl thiosulfate
- S-2-(propylamino)ethyl thiosulfate
Uniqueness
S-2-((2-Cyclopentylbutyl)amino)ethyl thiosulfate is unique due to the presence of the cyclopentylbutyl group, which can impart distinct chemical and biological properties. This structural feature may influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
CAS No. |
21208-94-6 |
|---|---|
Molecular Formula |
C11H23NO3S2 |
Molecular Weight |
281.4 g/mol |
IUPAC Name |
(2S)-2-cyclopentyl-N-(2-hydroxysulfonothioyloxyethyl)butan-1-amine |
InChI |
InChI=1S/C11H23NO3S2/c1-2-10(11-5-3-4-6-11)9-12-7-8-15-17(13,14)16/h10-12H,2-9H2,1H3,(H,13,14,16)/t10-/m1/s1 |
InChI Key |
SEBZMEGIAVOMEZ-SNVBAGLBSA-N |
Isomeric SMILES |
CC[C@H](CNCCOS(=O)(=S)O)C1CCCC1 |
Canonical SMILES |
CCC(CNCCOS(=O)(=S)O)C1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


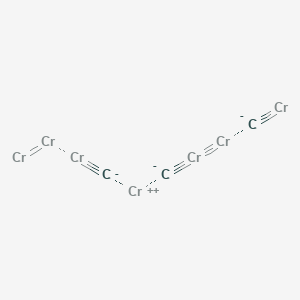
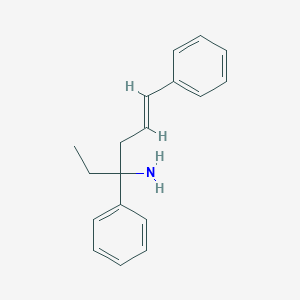
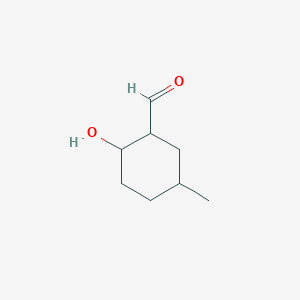

![25,27-Dipropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene](/img/structure/B13813252.png)
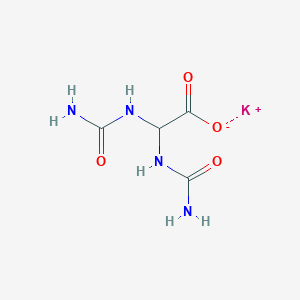
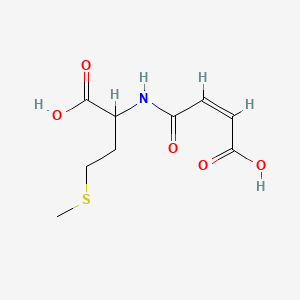
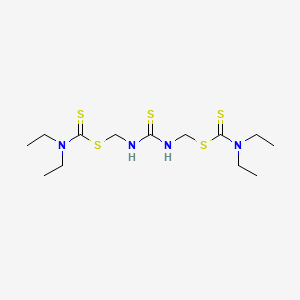
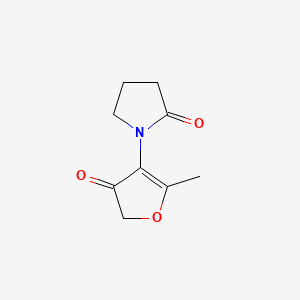
![cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl-4-methylbenzen-esulphonate](/img/structure/B13813284.png)
